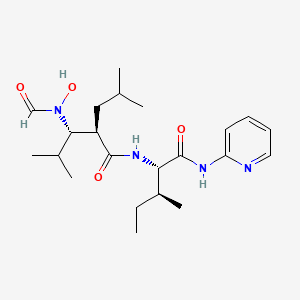
(2R,3S)-3-(Formyl-hydroxyamino)-2-(2-methyl-1-propyl)-4-methylpentanoic acid, ((1S,2S)-2-methyl-1-(2-pyridylcarbamoyl)-1-butyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GW-3333 is a potent and orally active inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMP). It is primarily used in scientific research for its ability to inhibit the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. This compound has shown potential in the research of arthritis due to its anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GW-3333 involves several key steps:
Catalytic Hydrogenation: Methyl isobutyrylacetate is hydrogenated in the presence of a chiral ruthenium catalyst to produce (S)-hydroxy ester.
Alkylation: The lithium enolate of the hydroxy ester is alkylated with 3-bromo-2-methyl-1-propene, yielding a diastereoselective product.
Hydrogenation: The olefin double bond is hydrogenated over palladium on carbon to provide a saturated compound.
Hydrolysis and Coupling: The methyl ester group is hydrolyzed to form a carboxylic acid, which is then coupled with O-tetrahydropyranylhydroxylamine to furnish a tetrahydropyranyl-protected hydroxamate.
Cyclization and Hydrolysis: The protected hydroxamate is converted into a mesylate, followed by cyclization under basic conditions to form an azetidinone.
Industrial Production Methods
The industrial production of GW-3333 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
GW-3333 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
科学研究应用
GW-3333 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
GW-3333 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the production of tumor necrosis factor-alpha, a cytokine that plays a key role in inflammation. By inhibiting these enzymes, GW-3333 reduces the production of tumor necrosis factor-alpha, thereby mitigating inflammation. The molecular targets include the catalytic domains of these enzymes, and the pathways involved are primarily related to inflammatory signaling .
相似化合物的比较
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor used in cancer research.
TAPI-1: A TACE inhibitor used to study inflammation and immune responses.
Uniqueness
GW-3333 is unique in its dual inhibition of both tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. This dual action makes it particularly effective in reducing inflammation and provides a broader range of applications compared to compounds that target only one of these enzymes .
属性
CAS 编号 |
212609-68-2 |
|---|---|
分子式 |
C22H36N4O4 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1 |
InChI 键 |
SMZPWUUYPYYHIV-HNJRGHQBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O |
SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
规范 SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GW 3333 GW-3333 GW3333 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



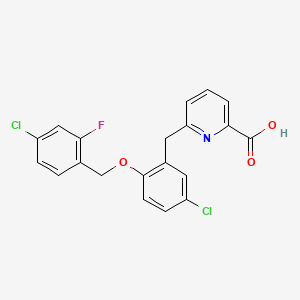


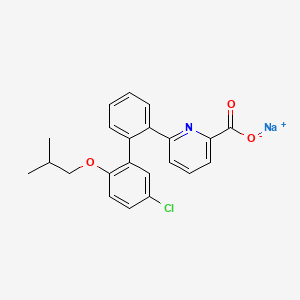
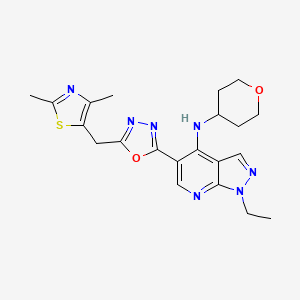

![4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide](/img/structure/B1672385.png)

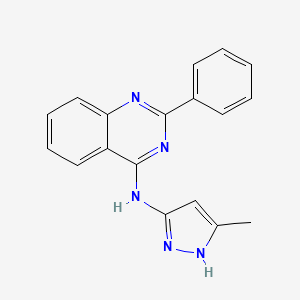
![(Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol](/img/structure/B1672391.png)
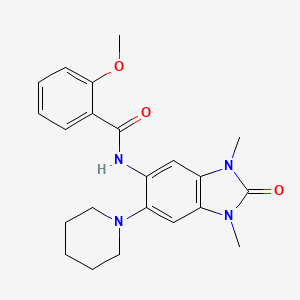
![(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone](/img/structure/B1672396.png)
![2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid](/img/structure/B1672397.png)
![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)